molecular formula C24H16F5NO4 B557781 Fmoc-beta-ala-opfp CAS No. 149303-38-8

Fmoc-beta-ala-opfp

Cat. No. B557781
CAS RN: 149303-38-8
M. Wt: 477.4 g/mol
InChI Key: HKRARRDDNQDLOY-UHFFFAOYSA-N
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Description

Fmoc-beta-ala-opfp, also known as Fmoc-β-alanine, is a pre-formed pentafluorophenyl ester used for the coupling of alanine amino-acid residues by Fmoc SPPS . It enables bromophenol blue monitoring of amide bond formation .


Synthesis Analysis

Fmoc-beta-ala-opfp is an activated ester and does not require any additional activation . In the presence of HOBt, the coupling rate is rapid and few side products are formed . It is useful in applications where amino acids are partially racemized during coupling .


Molecular Structure Analysis

The molecular formula of Fmoc-beta-ala-opfp is C24H16F5NO4 . It has a molecular weight of 477.4 g/mol . The IUPAC name is (2,3,4,5,6-pentafluorophenyl) 3- (9 H -fluoren-9-ylmethoxycarbonylamino)propanoate .


Chemical Reactions Analysis

Fmoc-beta-Ala-OH was found to be formed during the reaction with Fmoc-OSu . The mechanism involved many deprotonation and elimination steps and a Lossen-type rearrangement as a key sequence .


Physical And Chemical Properties Analysis

Fmoc-beta-ala-opfp has a molecular weight of 477.4 g/mol . It has a topological polar surface area of 64.6 Ų . It has a rotatable bond count of 8 .

Scientific Research Applications

Fmoc-beta-ala-opfp: A Comprehensive Analysis of Scientific Research Applications

Peptide Synthesis: Fmoc-beta-ala-opfp is commonly used in the field of peptide synthesis. It serves as a crucial reagent for solid-phase peptide synthesis (SPPS), where it is utilized to elongate peptide chains in a stepwise fashion. This compound ensures the protection of the amino group during the synthesis process, allowing for the precise assembly of desired peptide sequences .

2. Linker in Solid Phase Peptide Synthesis In addition to its role in peptide chain elongation, Fmoc-beta-ala-opfp acts as an effective linker. It connects the growing peptide chain to a solid support, typically a monolithic GMA-EDMA (glycidyl methacrylate-co-ethylene dimethacrylate) matrix. This attachment is vital for facilitating the synthesis and purification of peptides .

Drug Development: The ability to synthesize specific peptides using Fmoc-beta-ala-opfp has significant implications in drug development. Peptides can mimic or inhibit biological processes, making them valuable as therapeutic agents. The precision offered by this compound in peptide synthesis aids in creating potent and selective drugs.

Proteomics Research: In proteomics, understanding protein structure and function is essential. Fmoc-beta-ala-opfp contributes to this field by enabling the synthesis of peptides that can be used as standards or probes in mass spectrometry-based proteomic analysis.

Biomaterials Engineering: Peptides synthesized using Fmoc-beta-ala-opfp can be incorporated into biomaterials to impart biological functionality. These materials have applications in tissue engineering and regenerative medicine, where they can support cell adhesion, proliferation, and differentiation.

Diagnostic Assays: Synthetic peptides created with Fmoc-beta-ala-opfp are also employed in diagnostic assays. They can act as antigens or antibodies in immunoassays, aiding in the detection of diseases or monitoring therapeutic responses.

Research on Enzyme Substrates and Inhibitors This compound aids researchers in synthesizing peptides that serve as substrates or inhibitors for various enzymes. Studying these interactions is crucial for understanding enzyme mechanisms and designing enzyme-targeted drugs.

Chemical Biology: In chemical biology, synthetic peptides are tools for probing biological systems. Fmoc-beta-ala-opfp facilitates the creation of these tools, which can help elucidate cellular processes and molecular interactions.

Mechanism of Action

Target of Action

Fmoc-beta-ala-opfp is an Fmoc protected alanine derivative . The primary target of this compound is the peptide chain in proteomics studies and solid phase peptide synthesis techniques . Alanine, one of the simplest amino acids with a methyl group as the side chain, is the core component of this compound .

Mode of Action

The compound interacts with its targets by being incorporated into the polypeptide chain . The small side chain of alanine confers a high degree of flexibility when incorporated into a polypeptide chain . The Fmoc group is typically removed with a base such as pyridine , which is an orthogonal de-protection strategy to the acid labile Boc group .

Biochemical Pathways

The compound primarily affects the peptide synthesis pathway. It is used as a linker to synthesize peptides on a monolithic GMA-EDMA (glycidyl methacrylate-co-ethylene dimethacrylate) matrix via Fmoc solid phase peptide synthesis .

Result of Action

The result of Fmoc-beta-ala-opfp’s action is the successful synthesis of peptides with a high degree of flexibility . This flexibility is conferred by the alanine component of the compound, which is one of the simplest amino acids .

Action Environment

The action of Fmoc-beta-ala-opfp is influenced by the conditions of the peptide synthesis process. For instance, the removal of the Fmoc group typically requires a base such as pyridine . Therefore, the pH of the environment could potentially influence the efficacy of this compound. Additionally, the stability of the compound might be affected by factors such as temperature and the presence of other reactive substances.

Future Directions

Fmoc-beta-ala-opfp has potential for diverse applications due to its ease of synthesis and functional diversity . It can form well-defined crystalline structures through uniform parallel Fmoc stacking and the optimization of ion concentrations . It can be used as a novel scaffold for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of environmental parameters .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F5NO4/c25-18-19(26)21(28)23(22(29)20(18)27)34-17(31)9-10-30-24(32)33-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRARRDDNQDLOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-beta-ala-opfp

Synthesis routes and methods

Procedure details

To a solution of Fmoc-β-Ala-OH (311 mg, 1.0 mmol) and PfpOH(334 mg, 1.75 mmol) in DMF (2.5 mL) was added DCC (288 mg, 1.4 mmol) at 0° C. for 30 min and then room temperature for 15 h. The reaction mixture was filterd to remove DCUrea, the flitrate was evaporated in vacuo, and the residue was flush-chromatographed (CH2Cl2). The crude Fmoc-β-Ala-OPfp was recrystallized using hexane and CH2Cl2 to give the pure Fmoc-β-Ala-OPfp (429 mg 90%) as a white powder. To a solution of Fmoc-β-Ala-OPfp (100 mg, 0.21 mmol) and BocPNA-OH (41 mg, 0.19 mmol) in DMF (2 mL) was added diisoprppylethylamine (36 il, 0.21 mmol) and the reaction mixture was stirred at room temperature for 15 h. The reaction mixture was evaporated in vacuo and the residue was flush-chromatographed (0-10% MeOH/CH2Cl2) to give Fmoc-Gly-BocPNA-OH (41 mg, 42%). 1H NMR (DMSO-d6) δ 7.88 (d, J=7.4 Hz, 2H), 7.68 (d, J=7.4 Hz, 2H), 7.41 (t, J=7.3 Hz, 2H), 7.33 (t, J=7.3 Hz, 2H), 7.18 (m, 2H), 6.83 (brt) and 6.72 (brt) (2H), 4.3-4.2 (m, 4H), 4.05-3.9 (m, 3H), 3.33 (brt) and 3.29 (brt) (2H), 3.19 (m, 2H), 3.07 (brq) and 3.02 (brq) (2H), 1.36 (brs, 9H) ; 13C NMR (DMSO-d6) δ 171.20 (d), 170.85 (d), 155.93, 155.56, 143.87, 140.69, 127.55, 127.01, 125.09, 120.05, 77.73 (d), 65.30 (d), 59.69, 47.35 (d), 46.68, 46.49 (d), 37.99 (d), 36.72 (d), 28.14 (d).
Quantity
311 mg
Type
reactant
Reaction Step One
Name
Quantity
334 mg
Type
reactant
Reaction Step One
Name
Quantity
288 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Yield
90%

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